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Compound of Interest

Compound Name: 2-(2-bromophenyl)propanal

CAS No.: 212626-88-5

Cat. No.: B6145826

Get Quote

Part 1: Executive Summary & Structural Context
2-(2-bromophenyl)propanal is a critical chiral building block in the synthesis of complex

pharmaceutical intermediates, particularly for indole-based alkaloids and non-steroidal anti-

inflammatory drug (NSAID) precursors. Its structural uniqueness lies in the steric and electronic

influence of the ortho-bromo substituent on the chiral center.

This guide provides a definitive spectroscopic breakdown. Unlike simple phenylpropanals, the

2-bromo substituent introduces specific rotational barriers and electronic deshielding effects

that are diagnostic in NMR and MS analysis.

Structural Parameters[1][2][3][4][5][6][7][8]
Formula:

Molecular Weight: 213.07 g/mol (based on

)
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Key Feature: The ortho-bromo group creates a "roof effect" in NMR and a distinct isotopic

signature in MS.

Part 2: Mass Spectrometry (MS) Analysis
The mass spectrum of 2-(2-bromophenyl)propanal is dominated by the isotopic contribution

of Bromine. This is the primary "self-validating" feature of the molecule.

Isotopic Signature (The "Twin Peaks")
Bromine exists naturally as two stable isotopes:

(50.69%) and

(49.31%).

Observation: You will not see a single molecular ion (

). Instead, you observe a 1:1 doublet at m/z 212 and m/z 214.

Validation: If this 1:1 ratio is distorted, the sample is contaminated with a non-brominated

impurity (e.g., des-bromo 2-phenylpropanal).

Fragmentation Pathway
The fragmentation follows a predictable McLafferty-like rearrangement and alpha-cleavage.
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m/z (approx) Ion Identity Mechanism of Formation

212 / 214 Molecular Ion (1:1 ratio)

183 / 185
Alpha-cleavage (Loss of formyl

radical)

133

Loss of Bromine radical

(Tropylium-like cation

formation)

105
Ethyl-benzene cation (Loss of

Br and CO)

77 Phenyl cation

Visualization: MS Fragmentation Logic

Molecular Ion
[M]+ m/z 212/214 (1:1)

Alpha Cleavage
Loss of CHO radical

- 29 Da

Carbocation
[Ar-CH-CH3]+ m/z 183/185

Heterolytic Cleavage
Loss of Br radical

- Br

Styrenyl Cation
[C8H9]+ m/z 105
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Click to download full resolution via product page

Figure 1: The loss of the aldehyde group precedes the loss of bromine, preserving the isotope

pattern in the secondary ion.

Part 3: Infrared (IR) Spectroscopy
IR is used primarily for functional group confirmation. The ortho-substitution slightly shifts the

carbonyl frequency compared to unsubstituted analogues.

C=O Stretch (Aldehyde):1720–1730 cm⁻¹. (Strong).

Note: Typical aliphatic aldehydes are ~1725. The conjugation is interrupted by the

alpha-carbon, but the inductive effect of the aryl ring keeps it in this range.

C-H Stretch (Aldehyde):2720 & 2820 cm⁻¹. (Fermi Doublet).

Diagnostic: Two weak bands distinct from the aliphatic C-H stretches.

Aromatic C=C:1470, 1580 cm⁻¹.

C-Br Stretch:~1030 cm⁻¹ (often obscured) and ~650-700 cm⁻¹ (Strong).

Part 4: Nuclear Magnetic Resonance (NMR)
This is the definitive method for structural assignment. The data below represents the expected

shifts in CDCl₃ at 298 K.

1H NMR (Proton) Analysis
The molecule possesses a chiral center, making the methylene protons (if any were present)

diastereotopic. However, here we have a methyl group.[1][2][3]
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Proton
Shift (

ppm)
Multiplicity Integral

Coupling (

Hz)

Assignment
Logic

CHO 9.65 – 9.75 Doublet (d) 1H

Aldehyde

proton

couples to

the alpha-

methine.

Ar-H (3) 7.55 – 7.60 Doublet (d) 1H

The proton

ortho to Br is

deshielded by

the halogen's

anisotropy.

Ar-H 7.00 – 7.40 Multiplet (m) 3H -

Remaining

aromatic

protons.

CH 4.15 – 4.25
Doublet of

Quartets (dq)
1H

The benzylic

methine.

Significantly

downfield

shifted vs.

phenylpropan

al (

3.6) due to

the ortho-Br

steric

compression.

CH₃ 1.40 – 1.45 Doublet (d) 3H

Methyl group

couples to

the methine.

Critical Insight (The "Ortho" Effect): In 2-phenylpropanal, the methine proton appears around

3.6 ppm. In the 2-bromo derivative, this signal shifts downfield to ~4.2 ppm. This ~0.6 ppm shift

is the primary indicator that the bromine is in the ortho position rather than meta or para.
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13C NMR (Carbon) Analysis[9][10]
Carbonyl (C=O):~200.5 ppm.

Aromatic C-Br (Ipso):~124.0 ppm. (Distinctly upfield for an aromatic carbon due to the heavy

atom effect).

Aromatic C-Ipso (to alkyl):~138.0 ppm.

Benzylic CH:~51.0 ppm.

Methyl CH₃:~15.5 ppm.[4]

Visualization: NMR Connectivity (COSY/HMBC)

H-Aldehyde
(9.7 ppm)

H-Methine
(4.2 ppm)

COSY (J~1.5)

H-Methyl
(1.4 ppm)COSY (J~7.0)

H-Ortho (Ar)
(7.6 ppm)

NOESY (Spatial)

Click to download full resolution via product page

Figure 2: The NOESY correlation between the Methine and Ortho-Ar proton confirms the

regiochemistry.

Part 5: Experimental Protocols
To ensure reproducible data, follow these specific preparation steps.

NMR Sample Preparation
Solvent: Chloroform-d (

) with 0.03% TMS (Tetramethylsilane) as an internal standard.

Concentration: Dissolve 10–15 mg of the aldehyde in 0.6 mL of solvent.
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Pre-treatment: Aldehydes oxidize easily to carboxylic acids.

Step: Filter the solution through a small plug of basic alumina or anhydrous

directly into the NMR tube if the sample is old, to remove traces of 2-(2-
bromophenyl)propanoic acid (which would show a broad OH peak at >11 ppm).

GC-MS Method
Column: HP-5ms or equivalent (5% Phenyl Methyl Siloxane).

Inlet Temp: 250°C.

Split Ratio: 20:1.

Oven Program:

Hold 50°C for 2 min.

Ramp 15°C/min to 280°C.

Hold 5 min.

Note: The aldehyde is thermally sensitive. Ensure the liner is clean/deactivated to prevent

degradation to the styrene derivative inside the injector.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6145826?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

